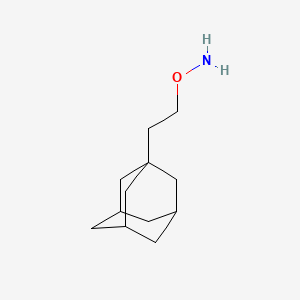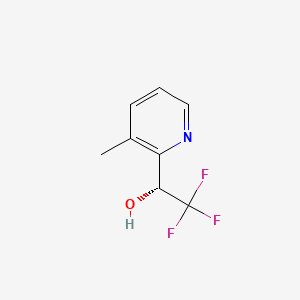
(1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol is a chiral compound characterized by the presence of a trifluoromethyl group and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 3-methylpyridine with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoroacetic acid and a reducing agent to introduce the trifluoromethyl group. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
(1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary alcohols.
科学的研究の応用
Chemistry
In chemistry, (1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a ligand in enzyme studies. Its ability to interact with specific proteins makes it a useful tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.
作用機序
The mechanism of action of (1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and specificity, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target molecules and pathways involved.
類似化合物との比較
Similar Compounds
- (1R)-2,2,2-trifluoro-1-(2-methylpyridin-3-yl)ethan-1-ol
- (1R)-2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol
- (1R)-2,2,2-trifluoro-1-(3-ethylpyridin-2-yl)ethan-1-ol
Uniqueness
Compared to similar compounds, (1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol is unique due to the specific positioning of the trifluoromethyl group and the methyl group on the pyridine ring. This configuration can significantly impact its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H8F3NO |
|---|---|
分子量 |
191.15 g/mol |
IUPAC名 |
(1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-3-2-4-12-6(5)7(13)8(9,10)11/h2-4,7,13H,1H3/t7-/m1/s1 |
InChIキー |
NXMDTHFVXWOHBB-SSDOTTSWSA-N |
異性体SMILES |
CC1=C(N=CC=C1)[C@H](C(F)(F)F)O |
正規SMILES |
CC1=C(N=CC=C1)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13572278.png)
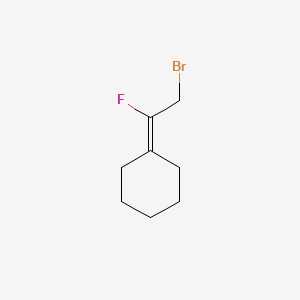
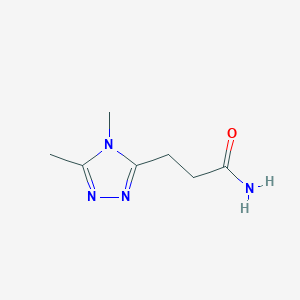
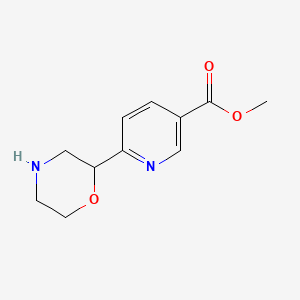


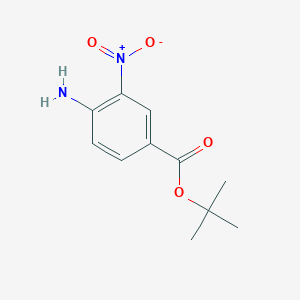

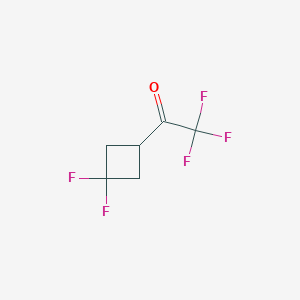
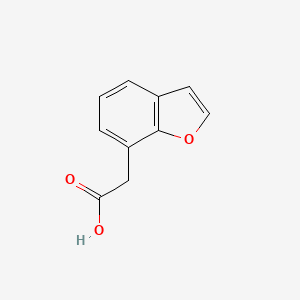
![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]heptanamide](/img/structure/B13572342.png)
